molecular formula C19H22N2O5S B3609697 N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B3609697
M. Wt: 390.5 g/mol
InChI Key: AJXHIXHWPALREW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide” is a complex organic compound . It is an amorphous powder with a molecular formula of C24H24N2O5S and a molecular weight of 452 g/mol .


Synthesis Analysis

The synthesis of this compound starts with the reaction of N-2,3-dihydrobenzo-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na2CO3. This yields N-(2,3-dihydrobenzo-dioxin-6-yl)-4-methylbenzenesulfonamide, which is then reacted with 2-bromo-N-(un/substituted-phenyl)acetamides in DMF and lithium hydride as a base to afford various 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The IR spectrum shows peaks at 3251 cm-1 (N-H stretching), 3045 cm-1 (C-H stretching of aromatic ring), 2933 cm-1 (-CH~2~ stretching), 1717 cm-1 (C=O stretching), 1641 cm-1 (C=C stretching of aromatic ring), and 1390 cm-1 (-SO~2~ stretching). The 1H-NMR spectrum provides further details about the hydrogen atoms in the molecule .


Physical And Chemical Properties Analysis

The compound is an amorphous powder with a melting point of 114-115 °C. Its molecular weight is 452 g/mol. The IR and 1H-NMR spectra provide information about its molecular structure .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-3-21(27(23,24)16-7-4-14(2)5-8-16)13-19(22)20-15-6-9-17-18(12-15)26-11-10-25-17/h4-9,12H,3,10-11,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXHIXHWPALREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.